molecular formula C10H20N2O B2864014 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 930395-83-8

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2864014
CAS No.: 930395-83-8
M. Wt: 184.283
InChI Key: CWSIESKTXJNZRY-UHFFFAOYSA-N
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Description

“1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol” is a complex organic compound. It belongs to the class of compounds known as diazabicyclononanols, which are characterized by a nine-membered ring structure with two nitrogen atoms and one hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be a bicyclic structure with a nine-membered ring, two nitrogen atoms, and a hydroxyl group. The “1-Ethyl-5-methyl” part suggests that there are ethyl and methyl substituents on the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of this class of compounds can include solubility in organic solvents, reactivity with acids and bases, and stability under various conditions .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones, which are structurally related to 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, has been explored through reactions involving diethyl 1,3-acetonedicarboxylate, formaldehyde, and various (R)-amino acid ester hydrochlorides. This method produced derivatives equipped with amino acid moieties, demonstrating the compound's versatility for further chemical modifications (Vlasova et al., 2015).

Biological Activity

Research into derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, a close relative to this compound, has shown significant interest for their potential in treating a wide range of diseases. Novel derivatives were synthesized to evaluate their biological activity and toxicity, underscoring the compound's potential in pharmaceutical applications (Malmakova et al., 2021).

Drug Delivery Systems

The structural framework of 3,7-diazabicyclo[3.3.1]nonane derivatives has been utilized in the design of molecular switches for liposomal delivery systems. These switches can stimulate the rapid release of water-soluble compounds from liposomal containers under external factors, showcasing the compound's potential in targeted drug delivery (Veremeeva et al., 2021).

Antioxidant Properties

A study on the antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones revealed that some derivatives exhibit significant antioxidant activity, comparable to standard antioxidants like l-ascorbic acid and α-tocopherol. This highlights the potential of these compounds in developing antioxidant therapies (Park et al., 2012).

Opioid Receptor Affinity

Compounds in the 3,7-diazabicyclo[3.3.1]nonan-9-one family have been synthesized and tested for their affinity to opioid receptors. The findings suggest potential for the development of novel analgesics targeting specific opioid receptors, emphasizing the therapeutic relevance of these compounds (Siener et al., 2000).

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or synthetic organic chemistry, among others .

Properties

IUPAC Name

1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSIESKTXJNZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CNCC(C1O)(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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